

Biological activity comparison of methylated vs non-methylated piperidines

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Compound of Interest

N-Methyl-1-(piperidin-4YL)methanamine

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Methylation's Influence on Piperidine Bioactivity: A Comparative Guide

For researchers, scientists, and drug development professionals, understanding the impact of subtle structural modifications on a molecule's biological activity is paramount. This guide provides a comprehensive comparison of the biological activities of methylated versus non-methylated piperidine derivatives, supported by experimental data and detailed methodologies.

The piperidine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds. The addition of a methyl group, a seemingly minor alteration, can profoundly influence a compound's pharmacological profile, affecting its potency, selectivity, and even its mechanism of action. This guide will delve into these differences, offering a clear comparison based on published research.

Quantitative Comparison of Biological Activities

To facilitate a direct comparison, the following tables summarize the biological activities of various methylated and non-methylated piperidine derivatives across different therapeutic targets.

Opioid Receptor Binding Affinity



Compound	Structure	Receptor	Binding Affinity (Ki, nM)	Reference
Non-Methylated Piperidine Analog	N-phenethyl-4- anilinopiperidine	μ-opioid	8.13	[1]
Methylated Piperidine Analog	N-methyl-4- aminomethyl piperidine derivative (HN58)	μ-opioid	-13.37 (Binding Score, kcal/mol)	[1][2]

Note: A lower Ki value indicates a higher binding affinity. For the methylated analog, a more negative binding score indicates stronger binding.

Acetylcholinesterase (AChE) Inhibition

Compound	Structure	Target	IC50 (nM)	Reference
Non-Methylated Piperidine Derivative	1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine	AChE	5.7	[3]
Methylated Piperidine Derivative	Donepezil (N-benzyl-4-((5,6-dimethoxy-1-oxoindan-2-yl)methyl)piperidine with a methyl group on the piperidine nitrogen)	AChE	2.9	[4]



Note: IC50 represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. A lower IC50 value indicates greater potency.

Sigma Receptor (σ 1) Binding Affinity

Compound	Structure	Receptor	Binding Affinity (Ki, nM)	Reference
Non-Methylated Piperidine Derivative	N-(6- methoxynaphthal en-1- yl)propyl)piperidi ne	σ1	17.8	[5][6]
4- Methylpiperidine Derivative	N-(6- methoxynaphthal en-1-yl)propyl)-4- methylpiperidine	σ1	0.030	[5][6]
3,3- Dimethylpiperidin e Derivative	N-(6- methoxynaphthal en-1- yl)propyl)-3,3- dimethylpiperidin e	σ1	0.35	[5][6]

Note: This table highlights how the position and number of methyl groups on the piperidine ring can significantly impact binding affinity.

Cytotoxicity Against Cancer Cell Lines



Compound	Cell Line	IC50 (μM)	Reference
cis-N-methyl-2,6- bis(bromomethyl)piper idine	HT 29 (human colon carcinoma)	6-11	[7]
trans-N-methyl-2,6- bis(bromomethyl)piper idine	HT 29 (human colon carcinoma)	6-11	[7]
Piperidine Derivative 17a	PC3 (prostate cancer)	Concentration- dependent inhibition	[8]
Piperine (a naturally occurring piperidine alkaloid)	AGP01 (gastric cancer)	12.06 - 16.81 μg/mL	[9]

Note: IC50 in this context is the concentration of a compound that is required to inhibit the growth of 50% of a population of cells.

Experimental Protocols

The data presented above is derived from various experimental methodologies. Below are detailed protocols for two of the key assays used to evaluate the biological activity of these compounds.

Radioligand Binding Assay for Receptor Affinity

This assay is used to determine the binding affinity of a compound (ligand) for a specific receptor.

Materials:

- Cell membranes expressing the target receptor (e.g., μ -opioid, σ 1).
- Radiolabeled ligand (e.g., [3H]-(+)-pentazocine for σ1 receptors).[10]
- Unlabeled test compounds (methylated and non-methylated piperidines).



- · Assay buffer (e.g., Tris-HCl buffer).
- Glass fiber filters.
- Scintillation cocktail.
- Scintillation counter.

Procedure:

- Incubation: In a series of tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.[11][12]
- Equilibrium: Incubate the mixture at a specific temperature for a set period to allow the binding to reach equilibrium.
- Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand-receptor complexes from the unbound radioligand.[12]
- Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.[12]
- Data Analysis: The data is used to generate a competition curve, from which the IC50 (the
 concentration of the test compound that displaces 50% of the radiolabeled ligand) is
 determined. The Ki (inhibition constant) is then calculated from the IC50 using the ChengPrusoff equation.[10]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

• Cancer cell lines (e.g., HT 29, PC3).



- Cell culture medium (e.g., DMEM, RPMI-1640).
- Test compounds (methylated and non-methylated piperidines).
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
- Solubilization solution (e.g., DMSO, acidified isopropanol).
- 96-well microtiter plates.
- Microplate reader.

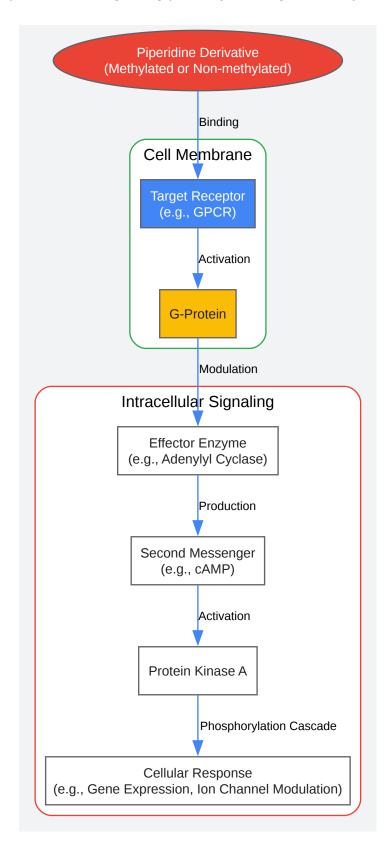
Procedure:

- Cell Seeding: Seed the cancer cells into 96-well plates at a specific density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).[13]
- Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[13]
- MTT Addition: Add MTT solution to each well and incubate for a few hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
- Solubilization: Add the solubilization solution to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the control.[13]

Visualizing the Impact: Signaling Pathways and Workflows



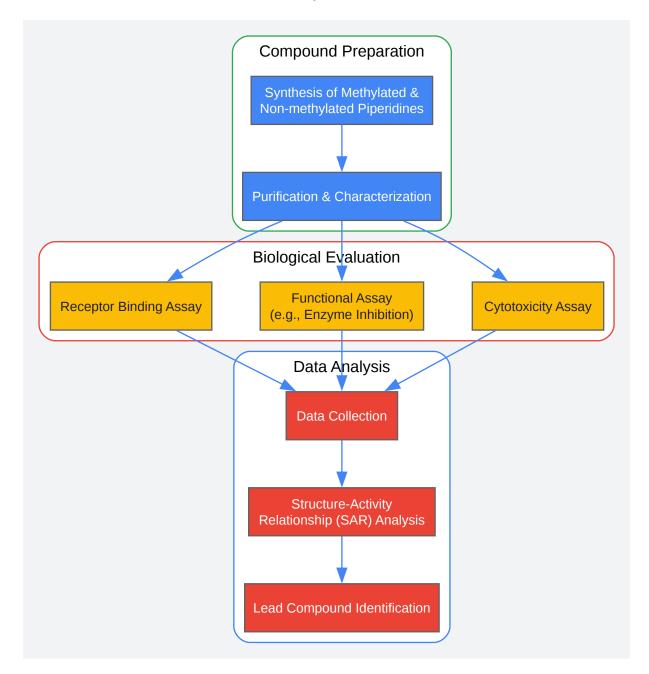
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a representative signaling pathway and a general experimental workflow.





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A representative G-protein coupled receptor (GPCR) signaling pathway initiated by a piperidine ligand.



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A general workflow for the comparison of methylated and non-methylated piperidine derivatives.



In conclusion, the methylation of piperidine rings is a powerful strategy in medicinal chemistry to modulate the biological activity of compounds. As demonstrated by the compiled data, this modification can lead to significant changes in receptor binding affinity, enzyme inhibition, and cytotoxicity. The provided experimental protocols and diagrams offer a foundational understanding for researchers aiming to explore the nuanced effects of methylation in their own drug discovery and development endeavors.

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